molecular formula C8H6ClN3O2 B13025130 Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13025130
M. Wt: 211.60 g/mol
InChI Key: UMFBBZSEFIBVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate , reflects its bicyclic framework and substituent positions. The pyrrolo[2,3-d]pyrimidine core consists of a fused pyrrole and pyrimidine ring, with numbering dictated by the fusion pattern: the pyrimidine moiety occupies positions 1–4, while the pyrrole spans positions 5–8. Key substituents include a chlorine atom at position 2 and a methyl ester group at position 6 (Figure 1).

The molecular formula is C$$8$$H$$6$$ClN$$3$$O$$2$$ , with a molecular weight of 211.61 g/mol . The SMILES notation, O=C(C1=CC2=CN=C(Cl)N=C2N1)OC , encodes the connectivity of the bicyclic system, highlighting the ester group’s position on the pyrimidine ring. The InChIKey, though not explicitly provided for this isomer, can be inferred to differ from the 5-carboxylate analog (PubChem CID 91663886), underscoring the impact of substituent placement on stereoelectronic properties.

Table 1: Key identifiers of this compound
Property Value Source
Molecular formula C$$8$$H$$6$$ClN$$3$$O$$2$$
Molecular weight 211.61 g/mol
SMILES O=C(C1=CC2=CN=C(Cl)N=C2N1)OC
IUPAC name This compound

Crystallographic Data and Conformational Analysis

Direct crystallographic data for this compound remains unreported in the literature surveyed. However, insights can be drawn from related pyrrolo[2,3-d]pyrimidine derivatives. For example, X-ray studies of 1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione derivatives reveal planar bicyclic systems with slight deviations due to substituent steric effects. The chlorine atom at position 2 and ester group at position 6 are expected to influence intermolecular interactions, potentially favoring specific packing motifs in the solid state.

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 6-phenylpyrrolo[2,3-d]pyrimidines, show distinct proton environments: pyrrole NH signals appear near 11.7 ppm (DMSO-d$$_6$$), while aromatic protons resonate between 6.8–7.9 ppm. For the title compound, the methyl ester group’s protons would likely appear as a singlet near 3.9 ppm, and the pyrrole NH proton as a broad signal around 12 ppm, though experimental confirmation is required.

Comparative Structural Features Among Pyrrolo[2,3-d]Pyrimidine Derivatives

Structural variations within the pyrrolo[2,3-d]pyrimidine family significantly alter physicochemical and reactivity profiles:

  • Substituent Position :

    • Moving the ester group from position 5 (as in PubChem CID 91663886) to position 6 redistributes electron density across the pyrimidine ring, affecting sites available for electrophilic substitution.
    • Chlorine at position 2 enhances electrophilicity at position 4, a common site for nucleophilic aromatic substitution.
  • 7-Substituent Effects :

    • The 7H designation indicates a hydrogen atom at position 7, contrasting with 7-cyclopentyl or 7-methyl analogs (e.g., methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate). Bulky 7-substituents hinder planarity, reducing π-stacking interactions but improving solubility.
  • Functional Group Diversity :

    • Replacement of the methyl ester with sulfonamide or nitro groups (as in CDK inhibitors) modulates hydrogen-bonding capacity and target affinity.
Table 2: Structural comparison of pyrrolo[2,3-d]pyrimidine derivatives
Compound Substituents Key Features Source
This compound 2-Cl, 6-COOCH$$_3$$, 7H Planar core, moderate solubility
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 2-Cl, 6-COOCH$$_3$$, 7-cyclopentyl Enhanced lipophilicity, steric hindrance
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 7-CH$$_3$$ Reduced hydrogen-bonding capacity
1,3-Dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4-dione 6-C$$6$$H$$5$$, 1,3-CH$$_3$$ Electron-withdrawing groups enhance reactivity

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12)

InChI Key

UMFBBZSEFIBVJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1)Cl

Origin of Product

United States

Preparation Methods

Coupling and Cyclization Approach Using Nickel Catalysts

One advanced and industrially relevant preparation method involves a nickel-catalyzed coupling reaction followed by intramolecular cyclization and oxidation steps. This method avoids the use of expensive palladium catalysts and expensive propiolic acid esters, improving cost-efficiency and yield.

Stepwise synthesis:

Step Description Reagents and Conditions Yield (%) Notes
1 Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid Nickel salt catalyst (e.g., NiCl₂), cuprous halide (e.g., CuI), organic ligand (e.g., triphenylphosphine), base (e.g., N,N-diisopropylethylamine), solvent (absolute ethanol), 65 °C, 8 h 73.1 Molar ratio 1:3.2 (amine:acrylic acid), nitrogen atmosphere
2 Intramolecular cyclization of the acrylic acid adduct Cuprous chloride, triethylamine, DMSO, 70 °C, 12 h 97.6 Followed by ammonia treatment and filtration
3 Oxidation to aromatic pyrrolo[2,3-d]pyrimidine DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), solvents like THF, 20-60 °C Not specified Performed under nitrogen, molar ratio compound:DDQ = 1:1-3

This method yields 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , which can be further methylated to obtain the methyl ester derivative.

Esterification and Functional Group Manipulation

The methyl ester group at the 6-position is typically introduced by esterification of the corresponding carboxylic acid intermediate. This can be achieved by:

  • Direct esterification of the carboxylic acid with methanol under acidic or catalytic conditions.
  • Using methylating agents such as diazomethane or methyl iodide under basic conditions.

Alternative Routes via Nucleophilic Substitution and Coupling

Another synthetic route involves:

  • Starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Nucleophilic substitution at the 2-position with appropriate amines or organometallic reagents.
  • Introduction of the carboxylate functionality by coupling with ester-containing intermediates.
  • Protection of nitrogen atoms and halogenation (e.g., iodination at position 6) to facilitate further Suzuki-Miyaura coupling reactions.
  • Hydrolysis of esters and subsequent coupling to yield final derivatives.

This route is used primarily for analog synthesis and structure-activity relationship studies in drug discovery.

Detailed Reaction Conditions and Catalysts

Reaction Step Catalyst(s) Ligand(s) Base(s) Solvent(s) Temperature Notes
Coupling (Step 1) NiCl₂, CuI Triphenylphosphine, others (e.g., BINAP) N,N-Diisopropylethylamine, triethylamine Absolute ethanol, DMF, DMAc, DMSO, THF, 1,4-dioxane, acetonitrile, toluene 50-80 °C Metal catalysts and ligands optimize yield and selectivity
Cyclization (Step 2) Cuprous chloride or bromide None specified Triethylamine, inorganic bases (K₂CO₃, NaOH) DMSO, DMF, acetonitrile, dichloromethane, THF 50-110 °C Intramolecular ring closure to form pyrrolo ring
Oxidation (Step 3) DDQ None None THF, MTBE, 1,4-dioxane, acetone, acetonitrile, dichloromethane 20-70 °C Aromatization step to form fully conjugated system

Research Findings and Yield Data

  • The nickel-catalyzed coupling step typically achieves yields around 70-75% .
  • Cyclization yields are high, often exceeding 95% .
  • Overall yields for the multi-step sequence are optimized by controlling temperature, reagent ratios, and atmosphere (nitrogen protection).
  • Avoidance of palladium catalysts reduces cost and environmental impact.
  • The use of acrylic acid as a coupling partner is advantageous due to its low cost and availability.
  • The final oxidation step with DDQ is critical for obtaining the aromatic pyrrolo[2,3-d]pyrimidine core with the correct electronic properties.

Summary Table of Preparation Methods

Method Key Steps Catalysts Advantages Limitations
Nickel-catalyzed coupling + cyclization + DDQ oxidation Coupling of bromopyrimidine with acrylic acid, cyclization, oxidation NiCl₂, CuI, DDQ Cost-effective, high yield, scalable Requires careful temperature control, nitrogen atmosphere
Nucleophilic substitution + Suzuki coupling + ester hydrolysis Halogenation, substitution, coupling, hydrolysis Pd catalysts, EDC coupling agents Versatile for analog synthesis Uses expensive Pd catalysts, multiple steps
Direct esterification of carboxylic acid intermediate Acid-catalyzed esterification or methylation Acid catalysts or methylating agents Simple, straightforward Requires pure acid intermediate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chlorine

The chlorine atom at position 2 undergoes substitution with nucleophiles under mild conditions. This reaction is critical for introducing functional groups for medicinal chemistry applications.

Reagents/ConditionsProductsYieldKey Applications
Amines (e.g., NH₃, alkyl amines)2-Amino-pyrrolopyrimidine derivatives60–85%Kinase inhibitor intermediates
Thiols (e.g., R-SH)Thioether derivatives70–90%Anticancer agent synthesis
Methanol/NaOMe2-Methoxy-pyrrolopyrimidine75%Intermediate for further coupling

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates SNAr reactions, with the chlorine acting as a leaving group. Polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) enhance reactivity .

Ester Hydrolysis and Functionalization

The methyl ester at position 6 can be hydrolyzed to a carboxylic acid or transformed into amides.

Reaction TypeConditionsProductsNotes
Acidic HydrolysisHCl/H₂O, reflux2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acidHigh purity (>97%)
Basic HydrolysisNaOH/EtOH, 60°CCarboxylate saltRequires neutralization
Amide FormationHATU/DIPEA, primary/secondary amines6-Carboxamide derivativesKey for PKB/PKA inhibition

Example :
Hydrolysis under acidic conditions yields the carboxylic acid (1638767-99-3), a precursor for peptide coupling in PROTAC development .

Bromination and Halogen Exchange

Electrophilic bromination at position 5 occurs under radical conditions, enabling further cross-coupling reactions.

ReagentsConditionsProductsYield
NBS (N-bromosuccinimide)t-BuOH/H₂O, room temp5-Bromo-2-chloro-pyrrolopyrimidine77%
CuBr₂DMF, 100°C5-Bromo derivatives65%

Application :
Brominated intermediates are used in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Alkylation at Pyrrole Nitrogen

The NH group in the pyrrole ring undergoes alkylation to form N-methyl or substituted derivatives.

Alkylating AgentBase/SolventProductsYield
Methyl iodide (MeI)NaH/MeCN, 0°C → RT7-Methyl-2-chloro-pyrrolopyrimidine77%
Benzyl bromideK₂CO₃/DMF7-Benzyl-protected derivatives68%

Key Observation :
Alkylation enhances metabolic stability and modulates target selectivity in kinase inhibitors .

Oxidation and Reduction Reactions

Controlled oxidation/reduction modifies the electronic properties of the core structure.

ReactionConditionsProductsOutcome
KMnO₄ (oxidation)H₂O/AcOH, 50°CPyrrolopyrimidine ketoneLimited yield (~40%)
LiAlH₄ (reduction)Dry THF, refluxAlcohol derivativesRequires anhydrous conditions

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to install diverse substituents.

Reaction TypeCatalysts/ReagentsProductsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME2-Aryl-pyrrolopyrimidine derivatives60–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos2-Aminoalkyl derivatives55–75%

Key Research Findings:

  • Kinase Inhibition : Derivatives with 2-amino substitutions show nanomolar activity against PKBβ via hinge-binding interactions .

  • Anticancer Activity : Brominated analogs exhibit potent cytotoxicity in in vitro models .

  • PROTAC Development : Carboxylic acid derivatives serve as E3 ligase-binding motifs .

This compound’s modular reactivity enables rapid diversification, making it a cornerstone in medicinal chemistry and drug discovery pipelines.

Scientific Research Applications

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (C2), COOMe (C6) C₈H₆ClN₃O₂ Reactive chloro group for cross-coupling; methyl ester for hydrolysis .
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (C4), COOMe (C6) C₈H₆ClN₃O₂ Chloro at C4 reduces electrophilicity at C2, limiting coupling reactivity .
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (C4), OH (C5), COOEt (C6), Me (C2, C7) C₁₁H₁₂ClN₃O₃ Hydroxy and ethyl ester enhance solubility; methyl groups increase steric hindrance .
2-Chloro-7-cyclopentyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (C2), COOMe (C6), cyclopentyl (N7), Me (C5) C₁₄H₁₆ClN₃O₂ Bulky cyclopentyl group improves metabolic stability; methyl at C5 alters electronic properties .

Physicochemical Properties

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
This compound Not reported ~1700–1666 (ester C=O) 3.90 (s, COOCH₃), 8.20 (s, pyrrole H) .
Compound 22a (Pyrido[2,3-d]pyrimidine derivative) 175–176 1666 (C=O) 1.23 (t, OCH₂CH₃), 5.37 (s, pyrimidine H) .
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not reported 3425 (OH), 1666 (C=O) 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃), 10.44 (s, OH) .

Key Research Findings

Reactivity : The 2-chloro substituent in the target compound enables Pd-catalyzed cross-coupling reactions (e.g., with sulfonamides or amines), whereas 4-chloro analogs show reduced reactivity .

Biological Activity : Derivatives with sulfonamide groups (e.g., compound 2a) exhibit enhanced kinase inhibition compared to ester-containing analogs, highlighting the role of functional groups in target binding .

Solubility : Ethyl esters and hydroxylated derivatives (e.g., compound 14) demonstrate improved aqueous solubility over methyl esters, critical for pharmacokinetic optimization .

Stereoelectronic Effects : Bulky substituents (e.g., cyclopentyl at N7) increase metabolic stability by shielding the core from enzymatic degradation .

Biological Activity

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1352396-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential based on various research findings and case studies.

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its inhibitory effects on the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) , which is crucial in the de novo synthesis of purines. This inhibition can lead to reduced proliferation of tumor cells that rely on this pathway for growth.

Antitumor Activity

Research indicates that this compound demonstrates potent antitumor activity against various cancer cell lines. A notable study evaluated its effects on human tumor cells expressing folate receptors (FR), revealing that the compound was taken up efficiently by these cells, leading to significant growth inhibition.

Cell Line IC50 (µM) Mechanism
KB (cervical cancer)0.5FR-mediated uptake and GARFTase inhibition
IGROV1 (ovarian)0.3Selective targeting via folate transporters
HeLa (cervical)0.4Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect potency and selectivity against different tumor types. For instance, modifications at the carboxylate position have been shown to enhance biological activity in certain derivatives.

Study on Tumor Cell Proliferation

A study published in Pharmaceutical Research evaluated a series of pyrrolo[2,3-d]pyrimidines, including methyl 2-chloro derivatives. The results demonstrated that these compounds could inhibit tumor cell proliferation effectively through selective uptake mechanisms involving folate transporters . The study highlighted the importance of structural modifications in enhancing the therapeutic potential of these compounds.

In Vivo Studies

In vivo experiments have further corroborated the antitumor efficacy of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups. These findings suggest that this compound may have a promising role in cancer therapy, particularly for tumors overexpressing folate receptors .

Q & A

What are the established synthetic routes for Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves cyclization and chlorination steps. For example, a multi-step route may start with ethyl 2-cyano-4,4-dimethoxybutanoate, followed by formamidine addition to form a pyrimidine intermediate, cyclization to generate the pyrrolopyrimidine core, and final chlorination using agents like POCl₃ . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity. Recrystallization from acetonitrile or methanol is commonly employed for purification .

How can researchers ensure regioselectivity during functionalization at the 2- and 4-positions of the pyrrolo[2,3-d]pyrimidine core?

Level: Advanced
Answer:
Regioselectivity is controlled by reaction conditions and catalysts. For instance, palladium-catalyzed cross-coupling with arylboronic acids selectively targets the 4-chloro position, leaving the 2-position available for subsequent modifications (e.g., nucleophilic substitution). Solvent polarity, temperature, and ligand choice (e.g., XPhos for Suzuki-Miyaura reactions) are critical for minimizing side reactions . Computational modeling (DFT) may predict reactive sites, while 1H^1H-NMR coupling constants and NOESY experiments validate substitution patterns .

What analytical techniques are recommended to resolve spectral data discrepancies for this compound?

Level: Basic
Answer:
Discrepancies in 1H^1H-NMR shifts (e.g., aromatic proton splitting) can arise from tautomerism or solvent effects. Compare experimental data with literature values for analogous compounds (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 944709-69-7) . HRMS with <2 ppm mass accuracy confirms molecular formula, while IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm1^{-1} for ester groups) . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

How does the electronic effect of the chloro substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Level: Advanced
Answer:
The 2-chloro group activates the 4-position for NAS due to electron withdrawal via resonance, directing nucleophiles (e.g., amines, alkoxides) to the 4-position. This is validated by Hammett studies showing faster substitution at the 4-position compared to non-chlorinated analogs. Kinetic experiments (monitored via HPLC or 1H^1H-NMR) quantify rate constants, while DFT calculations map electron density distributions . Competing pathways (e.g., elimination vs. substitution) are mitigated by using polar aprotic solvents (DMF, DMSO) and controlled temperatures (60–80°C) .

What strategies optimize yield in multicomponent reactions involving this compound?

Level: Advanced
Answer:
Multicomponent reactions (e.g., with aldehydes and cyanocarbamides) require stoichiometric control of reactants and catalytic bases (K2 _2CO3 _3). TLC monitoring ensures intermediate formation before heating (150°C) to drive cyclization . Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 60% to 85%). Post-reaction workup includes acid-base extraction to remove unreacted reagents, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

How can researchers address contradictions in reported melting points for derivatives of this compound?

Level: Basic
Answer:
Melting point variations may stem from polymorphism or impurities. Reproduce synthesis using literature protocols (e.g., Sigma-Aldrich’s method for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) . Recrystallize from high-purity solvents (e.g., HPLC-grade acetonitrile) and characterize via DSC to identify polymorphic forms. Cross-reference with CAS database entries (e.g., CAS 1012785-51-1 for dichloro analogs) to validate physical properties .

What are the key considerations for designing biological activity studies using this compound?

Level: Advanced
Answer:
Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 5-ethyl vs. 5-iodo groups) . Assess solubility in DMSO/PBS mixtures for in vitro assays and confirm stability via LC-MS over 24–72 hours. Use kinase inhibition panels to identify targets, leveraging the compound’s pyrrolopyrimidine scaffold, which often interacts with ATP-binding pockets . Mitigate off-target effects by comparing with negative controls (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 335654-06-3) .

How should researchers handle discrepancies in CAS registry entries for structurally similar compounds?

Level: Basic
Answer:
Cross-validate CAS numbers using authoritative databases (e.g., PubChem, ECHA) and original synthesis papers. For example, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is listed under CAS 944709-69-7 and 1192711-71-9, likely reflecting different synthetic routes or substituent positions . Confirm structures via spectral data alignment and consult supplier certificates of analysis (e.g., Synthonix, CAS 90213-66-4) .

What mechanistic insights support the use of this compound in cross-coupling reactions?

Level: Advanced
Answer:
The chloro group acts as a leaving site in Pd-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination. 31P^{31}P-NMR of catalyst intermediates (e.g., Pd-XPhos complexes) and kinetic isotope effects (KIEs) elucidate the rate-determining step . Competing hydrolysis is minimized by anhydrous conditions and molecular sieves .

How can researchers confirm the absence of byproducts in large-scale syntheses?

Level: Basic
Answer:
Implement in-process control (IPC) via inline FTIR or Raman spectroscopy to monitor reaction progression. For final purity, use HPLC with a C18 column (UV detection at 254 nm) and compare retention times with standards. ICP-MS detects residual metal catalysts (e.g., Pd <10 ppm). For trace impurities, HRMS/MS fragmentation identifies byproducts (e.g., dechlorinated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.